molecular formula C11H8F11N3O2 B11059393 2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B11059393
M. Wt: 423.18 g/mol
InChI Key: YMYYQQXQJLALOO-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound characterized by the presence of multiple fluorine atoms and a morpholine ring

Preparation Methods

The synthesis of 2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a fluorinated ester in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazine derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazine compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use as a bioactive molecule, particularly in the development of pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

2-(morpholin-4-yl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can be compared with other fluorinated oxadiazines, such as:

    4-(morpholin-4-yl)-2-(trifluoromethyl)aniline: This compound has a similar morpholine ring but differs in the number and position of fluorine atoms.

    Ethyl (2Z)-morpholin-4-yl { [2-(trifluoromethyl)phenyl]hydrazono}acetate: Another fluorinated compound with a morpholine ring, used in proteomics research.

    3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide: A sulfonamide derivative with a morpholine ring and trifluoromethyl groups.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of both a morpholine ring and an oxadiazine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8F11N3O2

Molecular Weight

423.18 g/mol

IUPAC Name

2-morpholin-4-yl-6-(1,1,2,2,2-pentafluoroethyl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C11H8F11N3O2/c12-7(13,9(14,15)16)5-23-8(10(17,18)19,11(20,21)22)24-6(27-5)25-1-3-26-4-2-25/h1-4H2

InChI Key

YMYYQQXQJLALOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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